molecular formula C5H4N2 B156044 Pyrrole-2-carbonitrile CAS No. 4513-94-4

Pyrrole-2-carbonitrile

Cat. No. B156044
CAS RN: 4513-94-4
M. Wt: 92.1 g/mol
InChI Key: BQMPGKPTOHKYHS-UHFFFAOYSA-N
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Description

Pyrrole-2-carbonitrile is a chemical compound that is part of the pyrrole family, characterized by a five-membered aromatic ring with nitrogen as one of the atoms. The presence of the carbonitrile group at the second position of the pyrrole ring adds to its reactivity and makes it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrrole derivatives, including pyrrole-2-carbonitriles, can be achieved through several methods. One approach involves the cyclocondensation of alpha-aminonitriles with enones, which yields 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can be further transformed into polysubstituted pyrrolizidines or converted to 2,3,5-trisubstituted pyrroles under microwave irradiation . Another method includes the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent, leading to the formation of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) . Additionally, a ligand-free palladium(II)-catalyzed cascade reaction has been developed to synthesize substituted 1H-pyrrole-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of pyrrole-2-carbonitrile has been studied using microwave spectroscopy. The rotational and centrifugal distortion constants, as well as the inertial defects, have been determined, confirming that pyrrole-2-carbonitrile is a planar molecule. The dipole moments have also been measured, providing insight into the electronic distribution within the molecule .

Chemical Reactions Analysis

Pyrrole-2-carbonitrile undergoes various chemical reactions due to its reactive carbonitrile group. For instance, it can participate in cascade reactions to form substituted pyrroles . It can also react with aniline to produce 1-anilino-3-iminopyrrolizine-2-carbonitriles or 2-(1-anilino-2,2-dicyanoethenyl)pyrroles . The reactivity of pyrrole-2-carbonitrile is also exploited in the synthesis of photochromic diarylethenes with a disulfide bridge .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2-carbonitrile derivatives are influenced by the substituents on the pyrrole ring. For example, the electron-deficient nature of 8-oxo-8H-acenaphtho[1,2-b]pyrrol-9-carbonitrile allows for diverse reactivity through S_NArH reactions with various nucleophiles, leading to derivatives with potential antitumor activities and tunable fluorescence spectral behavior . The planarity and dipole moments of pyrrole-2-carbonitrile and its derivatives are crucial for understanding their reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Characterization

Pyrrole-2-carbonitrile derivatives are synthesized for their significant biological activities. These heterocyclic compounds have a wide range of applications in pharmaceuticals, agrochemicals, dyestuffs, and additives. For instance, an efficient one-step protocol has been developed for the synthesis of pyrrole-3-carbonitrile derivatives using microwave irradiation, with the structures of these derivatives confirmed by IR and 1H NMR spectroscopy data (Ahmadi & Maddahi, 2013).

Agricultural Applications

Some derivatives of Pyrrole-2-carbonitrile have been identified as potent insecticidal agents. A series of biologically active pyrrole derivatives have been synthesized and tested against the cotton leafworm, Spodoptera littoralis. Some compounds demonstrated high insecticidal bioefficacy, indicating potential applications in agriculture (Abdelhamid et al., 2022).

Corrosion Inhibition

Pyrrole-2-carbonitrile derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. Experimental and theoretical investigations have confirmed that these compounds adsorb on the metal surface and act as anodic type inhibitors, indicating their potential use in protecting metals from corrosion (Verma et al., 2015).

Synthetic Chemistry

The versatility of Pyrrole-2-carbonitrile in synthetic chemistry is evident from its use in the synthesis of various derivatives and heterocyclic structures. For example, a simple two-step synthesis process has been developed to convert enones into 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles, showcasing the adaptability of these compounds in organic synthesis (Kucukdisli et al., 2014).

Safety And Hazards

Pyrrole-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

While specific future directions for Pyrrole-2-carbonitrile are not detailed in the search results, it is known that pyrrole derivatives are useful as intermediates in the production of chemical compounds, including pharmaceutical and insecticide compositions .

properties

IUPAC Name

1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMPGKPTOHKYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196400
Record name Pyrrole-2-carbonitrile
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Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pyrrole-2-carbonitrile

CAS RN

4513-94-4
Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Record name PYRROLE-2-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
548
Citations
X Ji, M Su, J Wang, G Deng, S Deng, Z Li… - European journal of …, 2014 - Elsevier
… substituted α-amino pyrrole-2-carbonitrile derivatives was designed and synthesized based on structure–activity relationships (SARs) of pyrrole-2-carbonitrile inhibitors. All compounds …
Number of citations: 37 www.sciencedirect.com
X Ji, C Xia, J Wang, M Su, L Zhang, T Dong, Z Li… - European Journal of …, 2014 - Elsevier
… [b]pyrrole-2-carbonitrile moieties occupied the S2 pocket. … with the nitrogen of the pyrrole-2-carbonitrile moiety and with the … [b]pyrrole-2-carbonitrile moiety could occupy more …
Number of citations: 23 www.sciencedirect.com
A Fensome, WR Adams, AL Adams… - Journal of medicinal …, 2008 - ACS Publications
… -(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile class of compounds. We found that the size of … -5-yl)-1-methyl-1H-pyrrole-2-carbonitrile 27 (WAY-255348), which demonstrated potent and …
Number of citations: 209 pubs.acs.org
T Sakaizumi, M Oka, S Miyake, O Ohashi… - Journal of Molecular …, 1991 - Elsevier
… -3-carbonitrile 8 and pyrrole-2-carbonitrile 13 as the pyrolysates. … species were the same as those of pyrrole-2-carbonitrile … species were concluded to be pyrrole-2-carbonitrile …
Number of citations: 5 www.sciencedirect.com
BA Trofimov, AM Vasil'tsov, IM Al'bina, AV Ivanov… - Tetrahedron …, 2009 - Elsevier
… Pyrrole-2-carbonitrile was used for the synthesis of bis(2-pyrrolyl)-1,2,4,5-tetrazine, a monomer for the preparation of organic conductors with low band gaps and fluorescent and non-…
Number of citations: 12 www.sciencedirect.com
MM Nebe, M Kucukdisli, T Opatz - The Journal of Organic …, 2016 - ACS Publications
… THF gave a mixture of bipyrrole 6a, pyrrole-2-carbonitrile 3a, and cyanopyrroline 1a. Clearly, … 1a and pyrrole-2-carbonitrile 3a can be formed by a cleavage of the central C2–C2′ bond. …
Number of citations: 18 pubs.acs.org
R Unwalla, JJ Mousseau, OO Fadeyi… - Journal of Medicinal …, 2017 - ACS Publications
In an effort to find new and safer treatments for osteoporosis and frailty, we describe a novel series of selective androgen receptor modulators (SARMs). Using a structure-based …
Number of citations: 17 pubs.acs.org
I Bergner, C Wiebe, N Meyer… - The Journal of Organic …, 2009 - ACS Publications
… The product could be identified as 3,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile 3a. Presumably, the reaction … 5-(2-Naphthyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile (3e) …
Number of citations: 72 pubs.acs.org
P Zhang, E Terefenko, J Kern, A Fensome… - Bioorganic & medicinal …, 2007 - Elsevier
We have recently discovered 5-(3-cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (14) as a potent, selective, and orally active non-steroidal …
Number of citations: 24 www.sciencedirect.com
RW Davis, MCL Gerry - The Journal of Physical Chemistry, 1980 - ACS Publications
… Though there has been no previous microwave investigation of pyrrole-2-carbonitrile, the … what structural information could be obtained for pyrrole-2carbonitrile, in spite of the several …
Number of citations: 7 pubs.acs.org

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